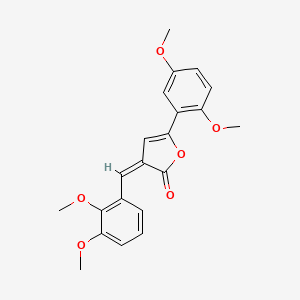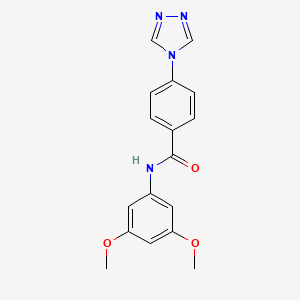
2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide, also known as FANAM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acrylamide family and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has also been found to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor properties, 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has been shown to exhibit antiviral activity against a number of viruses, including herpes simplex virus and human immunodeficiency virus. 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide also exhibits a range of biological activities, making it a useful tool for investigating the mechanisms of various biological processes. However, 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide. One area of interest is the development of 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide as a potential therapeutic agent for the treatment of various diseases, including cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide and its potential interactions with other drugs.
Méthodes De Synthèse
2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-furylmethylamine with 4-nitrophenylacryloyl chloride in the presence of triethylamine. The resulting compound is then acetylated using acetic anhydride to yield 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide. Other methods of synthesis have also been reported, including the use of microwave irradiation and solid-phase synthesis.
Applications De Recherche Scientifique
2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
(E)-2-acetamido-N-(furan-2-ylmethyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-11(20)18-15(16(21)17-10-14-3-2-8-24-14)9-12-4-6-13(7-5-12)19(22)23/h2-9H,10H2,1H3,(H,17,21)(H,18,20)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGMOWPCHHXSQN-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B4956341.png)


![N,N'-1,3-phenylenebis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide]](/img/structure/B4956356.png)
![5-[(4-{[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]-2-methyl-4(1H)-pyridinone](/img/structure/B4956360.png)
![4'-(4-fluorobenzyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4956364.png)
![N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4956378.png)
![N-(3-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4956383.png)

![3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956391.png)

![N-[1-{[(2-methoxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4956404.png)
![5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4956416.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B4956423.png)